2,4-Dihydroxy-3-nitropyridine
Overview
Description
2,4-Dihydroxy-3-nitropyridine is a chemical compound with the linear formula C5H4N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-hydroxy-2-nitropyridine involves adding 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask, and heating at 45°C with magnetic stirring .Molecular Structure Analysis
The molecular structure of 2,4-Dihydroxy-3-nitropyridine is represented by the linear formula C5H4N2O4 . The molecular weight is 156.099 .Chemical Reactions Analysis
2,4-Dihydroxy-3-nitropyridine could be quickly transformed into 5-bromo-2,4-dihydroxy-3-nitropyridine by the action of a solution of bromine .Physical And Chemical Properties Analysis
2,4-Dihydroxy-3-nitropyridine appears as a light yellow to yellow to green powder to crystal . It has a density of 1.7±0.1 g/cm3, a boiling point of 514.6±45.0 °C at 760 mmHg, and a melting point of 265°C (dec.) .Scientific Research Applications
Electrochemical Reduction
The electrochemical reduction of nitropyridines, including compounds similar to 2,4-Dihydroxy-3-nitropyridine, has been explored in aqueous media. This process involves a multi-step reduction mechanism, starting with the nitro compound reduced to dihydroxylamine, followed by dehydration to nitroso compound, and finally reduction to hydroxylamine. This mechanism is significant in understanding the electrochemical behaviors of aromatic nitro compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Oxidative Methylamination
Oxidative methylamination reactions involving nitropyridines, such as 2,4-Dihydroxy-3-nitropyridine, have been studied. This process includes dehydro-methylamination in a solution of potassium permanganate in liquid methylamine, offering insights into the chemical reactivity of nitropyridine derivatives (Szpakiewicz & Wolniak, 1999).
Vibrational Spectral Studies
The vibrational spectra of compounds related to 2,4-Dihydroxy-3-nitropyridine have been investigated using spectroscopy and density functional theory. These studies provide valuable information on molecular stability, bond strength, and chemical reactivity, which are crucial for various scientific applications (Balachandran, Lakshmi, & Janaki, 2012).
Molecular Diode Applications
Certain nitropyridine molecules, including structures similar to 2,4-Dihydroxy-3-nitropyridine, have been studied for their potential in creating molecular diodes. These diodes are driven by charge-induced conformational changes and can be used in nano-electronics and memory devices (Derosa, Guda, & Seminario, 2003).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-3-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGVGWYPFVKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715629 | |
Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-3-nitropyridine | |
CAS RN |
89282-12-2 | |
Record name | 4-Hydroxy-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20715629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Nitropyridine-2,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.